1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butan-1-one
Description
Properties
IUPAC Name |
1-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-2-4-16(20)19-8-6-18(7-9-19)11-15-17-13(12-22-15)14-5-3-10-21-14/h3,5,10,12H,2,4,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVQSBDPBLGEGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl thiazole intermediate, which is then reacted with piperazine and butanone under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium or copper to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography and crystallization are common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butan-1-one can undergo various chemical reactions including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of dihydrothiazoles.
Substitution: Formation of substituted piperazines.
Scientific Research Applications
1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butan-1-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
Compounds sharing the piperazine-thiazole-ketone scaffold but differing in aromatic substituents exhibit distinct physicochemical and biological profiles:
Key Observations :
Variations in Chain Length and Functional Groups
Alterations in the ketone chain length and terminal functional groups significantly impact solubility and bioactivity:
Key Observations :
- The butanone chain in the target compound balances flexibility and rigidity, optimizing receptor binding compared to shorter (propanone) or longer (pentanone) chains .
- Terminal functional groups (e.g., morpholine in vs. thiophene in ) modulate electronic effects and solubility.
Biological Activity
1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butan-1-one is a complex organic compound that incorporates multiple functional groups, including a furan ring, a thiazole ring, and a piperazine moiety. Its molecular formula is with a molecular weight of 411.5 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure
The structure of the compound can be summarized as follows:
| Component | Structure |
|---|---|
| Furan Ring | Furan |
| Thiazole Ring | Thiazole |
| Piperazine Ring | Piperazine |
Antimicrobial Activity
Research has indicated that compounds containing thiazole and furan rings often exhibit significant antimicrobial properties. For instance, studies have demonstrated that thiazole derivatives can effectively inhibit various bacterial strains and fungi. The incorporation of the piperazine moiety enhances the bioactivity of these compounds by improving solubility and bioavailability.
Case Study:
A study conducted by Umesha et al. (2009) assessed the antimicrobial potential of various thiazole derivatives, revealing that those with a piperazine substituent showed enhanced activity against gram-positive and gram-negative bacteria .
Anticancer Properties
The anticancer activity of this compound has been explored through several in vitro studies. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells.
Research Findings:
In vitro assays demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, including A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values were comparable to those of established anticancer agents like doxorubicin, indicating its potential as a chemotherapeutic agent .
The proposed mechanism of action for this compound involves interaction with specific molecular targets within the cell. It is believed to bind to enzymes or receptors involved in cell proliferation and survival pathways, leading to altered cellular functions that promote apoptosis.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Umesha et al. |
| Anticancer | Induction of apoptosis in cancer cells | Study findings |
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) indicates that modifications to the thiazole and furan components can significantly affect biological activity:
| Modification Type | Effect on Activity |
|---|---|
| Thiazole Substituents | Increased antimicrobial potency |
| Furan Modifications | Enhanced cytotoxicity against cancer cells |
Q & A
Q. What synthetic strategies are recommended for constructing the target compound, and what critical reaction conditions must be optimized?
The synthesis of this compound likely involves multi-step reactions, including:
- Furan-thiazole core formation : Cyclization of furan-2-carbaldehyde with thioamides under acidic conditions to yield the thiazole ring .
- Piperazine substitution : Nucleophilic substitution at the piperazine nitrogen using a brominated or chlorinated intermediate (e.g., 4-(bromomethyl)thiazole derivative) in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ .
- Ketone linkage : Coupling the piperazine-thiazole moiety with butan-1-one via a nucleophilic acyl substitution, requiring anhydrous conditions and catalysts such as HOBt/DCC .
Q. Key optimizations :
- Control reaction temperatures (e.g., reflux for acylations, 0–5°C for sensitive intermediates).
- Monitor steric hindrance at the piperazine nitrogen using bulky protecting groups (e.g., Boc) to direct regioselectivity .
- Purify intermediates via column chromatography (EtOAc/hexane gradients) to minimize byproducts .
Q. Which spectroscopic and chromatographic methods are most effective for structural characterization and purity assessment?
- NMR spectroscopy :
- Mass spectrometry : High-resolution ESI-MS to validate the molecular ion peak (e.g., [M+H] for CHNOS: calc. 318.1278) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve polar byproducts (e.g., unreacted piperazine) .
Advanced Research Questions
Q. How can computational modeling guide the analysis of structure-activity relationships (SAR) for this compound’s biological targets?
- Docking studies : Use software like AutoDock Vina to model interactions with receptors (e.g., serotonin or dopamine receptors due to the piperazine moiety). Focus on:
- QSAR analysis : Correlate substituent electronic properties (Hammett σ values) with activity data to predict optimal modifications (e.g., electron-withdrawing groups on the thiazole for enhanced binding) .
Example SAR finding : Piperazine N-methylation reduces metabolic clearance but may decrease receptor affinity due to steric effects .
Q. How should researchers address contradictions in solubility and stability data across different experimental setups?
- Contradiction example : Discrepancies in aqueous solubility (e.g., 0.1 mg/mL in PBS vs. 0.05 mg/mL in saline).
- Methodological adjustments :
- Statistical validation : Triplicate measurements with error bars to distinguish experimental noise from true variability .
Q. What strategies are recommended for designing in vivo pharmacokinetic studies, given the compound’s structural features?
- Dosing routes : Oral administration requires co-solvents (e.g., PEG 400) to enhance bioavailability, while IV dosing in saline avoids first-pass metabolism .
- Metabolism prediction :
- Tissue distribution : Radiolabel the compound with at the carbonyl carbon to track accumulation in lipid-rich tissues (e.g., brain) .
Q. How can researchers resolve conflicting bioactivity data in cell-based vs. enzyme inhibition assays?
- Case example : High IC in enzyme assays but potent cytotoxicity in cancer cells.
- Hypotheses :
- Experimental redesign :
- Include negative controls (e.g., piperazine-free analogs).
- Use isogenic cell lines to isolate target-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
